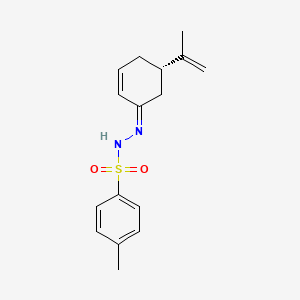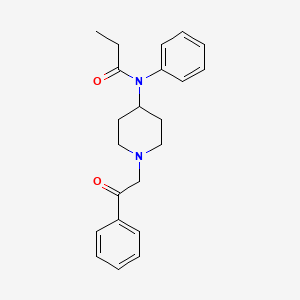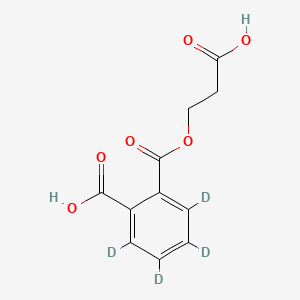
N'-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide is a chemical compound with the molecular formula C8H5FN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:
6-Fluoro-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
N-(6-Fluoro-1,3-benzothiazol-2-yl)formamide: Another derivative with similar biological activities.
2-Substituted 6-fluorobenzothiazoles: These compounds have been studied for their photosynthetic electron transport inhibition and other biological activities
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide stands out due to its unique structural features and diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H10FN3S |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H10FN3S/c1-14(2)6-12-10-13-8-4-3-7(11)5-9(8)15-10/h3-6H,1-2H3/b12-6+ |
InChI-Schlüssel |
ITZRNAFQNFQYPY-WUXMJOGZSA-N |
Isomerische SMILES |
CN(C)/C=N/C1=NC2=C(S1)C=C(C=C2)F |
Kanonische SMILES |
CN(C)C=NC1=NC2=C(S1)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)


![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)





